2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Overview
Description
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound. It is related to 2-Chloromethylpyridine, which is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .
Scientific Research Applications
Catalysis and Oligomerization
One of the notable applications of derivatives of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is in catalysis, particularly in the oligomerization of ethylene reactions. Complexes formed from reactions of this compound with various metal chlorides (e.g., NiCl2, CoCl2) have been shown to act as active catalysts for the oligomerization of ethylene, producing different oligomers depending on the co-catalyst and solvent system used. This highlights the compound's role in facilitating significant transformations in organic synthesis and industrial chemistry (Nyamato et al., 2014).
Coordination Chemistry
The compound and its derivatives serve as versatile ligands in coordination chemistry, contributing to the synthesis of novel metal complexes with potential applications ranging from luminescent materials for biological sensing to compounds showing unusual thermal and photochemical spin-state transitions. These applications exploit the unique binding properties of pyrazole-pyridine-based ligands to create complexes with specific electronic and structural characteristics, underscoring the compound's utility in developing new materials with tailored properties (Halcrow, 2005).
Biomedical Research
Although the focus here excludes direct drug applications, it's worth mentioning that the broader class of pyrazolo[3,4-b]pyridines, to which this compound relates, has been extensively explored for biomedical applications. These compounds have been studied for their synthetic versatility and potential as therapeutic agents, demonstrating the chemical foundation's relevance to drug discovery and development processes (Donaire-Arias et al., 2022).
Photophysical Studies
Research into photophysical properties of pyrazole-pyridine derivatives has revealed their potential in studying proton transfer processes, with implications for understanding molecular fluorescence and designing sensors. Such studies provide insights into the electronic structures and reactive nature of these compounds, further broadening their application spectrum in chemical sensors and molecular electronics (Vetokhina et al., 2012).
Antioxidant and Antimicrobial Activity
Additionally, novel series of pyrazole-pyridine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and antioxidants, contributing to food preservation, pharmaceuticals, and materials science (Bonacorso et al., 2015).
Properties
IUPAC Name |
2-[4-(chloromethyl)pyrazol-1-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJWMZWILGBGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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